6-(cyclopentyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
6-cyclopentyloxy-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-26-17-9-7-14-21-22-15(24(14)23-17)11-20-18(25)12-6-8-16(19-10-12)27-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKPNAXMJFOQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CN=C(C=C3)OC4CCCC4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Cyclopentyloxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide is a compound that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazolo-pyridazine moiety and a nicotinamide group. Its molecular formula is , with a molecular weight of 422.4 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that it may function as an inhibitor of certain kinases, which are critical in regulating cell growth and proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
These values indicate that the compound effectively inhibits cell viability at low concentrations, suggesting potent anti-cancer properties.
Mechanistic Insights
The compound's mechanism was further elucidated through enzyme assays that assessed its inhibitory effects on c-Met kinase, a target implicated in cancer progression:
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | 0.090 | Comparable to Foretinib (IC50 = 0.019 µM) |
This indicates that the compound has a strong inhibitory effect on c-Met kinase activity, which is crucial for its anti-cancer efficacy.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Lung Cancer : A study evaluated the effects of the compound on A549 lung cancer cells and found that it induced late apoptosis and arrested cell cycle progression at the G0/G1 phase. This suggests that the compound not only inhibits cell growth but also promotes programmed cell death in cancer cells .
- Combination Therapy : Investigations into combination therapies revealed that when used with other chemotherapeutic agents, this compound enhanced overall efficacy against resistant cancer cell lines, indicating potential for use in multi-drug regimens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The target compound shares structural motifs with several derivatives reported in the provided evidence. Key comparisons include:
2.1.1. Triazolopyridazine Derivatives
- N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide (): This analog replaces the nicotinamide group with an acetamide linker and a 6-oxopyridazinyl substituent. However, the shared triazolopyridazine-methoxy group suggests comparable metabolic stability .
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide () :
Here, a benzamide group replaces the nicotinamide moiety, and the triazolopyridazine core has a methyl substituent instead of methoxy. The methyl group may lower polarity, enhancing membrane permeability, while the benzamide linker could favor hydrophobic interactions in antimicrobial targets .- 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide (): This derivative features a propanamide spacer and a benzimidazole substituent.
2.1.2. Nicotinamide Derivatives
- 2-[(6-Methylbenzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides (): These compounds retain the nicotinamide core but replace the triazolopyridazine group with a benzothiazole-thiazolidinone hybrid. The thiazolidinone ring introduces hydrogen-bonding capacity, which correlates with enhanced antimicrobial activity against Gram-positive bacteria and fungi .
Structure-Activity Relationship (SAR) Insights
- Cyclopentyloxy vs.
- Nicotinamide vs. Acetamide/Benzamide Linkers :
The nicotinamide group’s pyridine ring may engage in cation-π or hydrogen-bonding interactions absent in acetamide/benzamide analogs, favoring targets like nicotinic acetylcholine receptors or NAD-dependent enzymes .
Data Tables
Table 2: Antimicrobial Activity of Nicotinamide Analogs ()
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs C. albicans |
|---|---|---|
| 6a | 4 | 8 |
| 6d | 2 | 4 |
| Ciprofloxacin (Control) | 1 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
